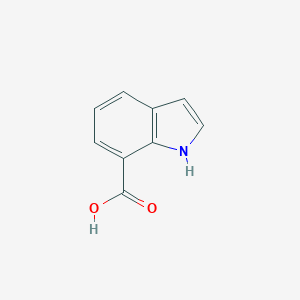

Indole-7-carboxylic acid

描述

The exact mass of the compound 1H-Indole-7-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDOBVFESNNYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061869 | |

| Record name | 1H-Indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-83-3 | |

| Record name | 1H-Indole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-7-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-7-carboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indole-7-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7YV38W955 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Indole-7-carboxylic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of indole-7-carboxylic acid. It includes detailed experimental protocols for its synthesis and analysis, along with visualizations of key experimental and logical workflows relevant to its application in research and drug development.

Core Physical and Chemical Properties

This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules.[1] Its unique structure allows for diverse functionalization, making it a key intermediate in medicinal chemistry.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Appearance | White to Gray to Brown powder/crystal | [1] |

| Melting Point | 202 °C | [1] |

| Boiling Point | 419.6 ± 18.0 °C (Predicted) | [1] |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [1] |

| Water Solubility | Soluble | [1] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1H-indole-7-carboxylic acid | [2] |

| CAS Number | 1670-83-3 | [2] |

| pKa | 4.55 ± 0.10 (Predicted) | [1] |

| ¹H NMR | See detailed protocol below | |

| ¹³C NMR | See detailed protocol below | |

| IR Spectroscopy | See detailed protocol below | |

| Mass Spectrometry | See detailed protocol below |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.

A common route for the synthesis of indole derivatives is the Fischer indole synthesis. A more specific method for a substituted indole-2-carboxylic acid involves the hydrolysis of its ester, which can be adapted. For instance, the synthesis of 4-bromo-7-methylindole-2-carboxylic acid involves the hydrolysis of its ethyl ester using a potassium hydroxide solution.[3] A general workflow for synthesizing and purifying this compound is illustrated below.

Protocol for Hydrolysis of an Indole Ester to this compound (Adapted):

-

Dissolution: Dissolve the crude this compound ester in a suitable alcohol (e.g., ethanol).

-

Hydrolysis: Add an aqueous solution of a base, such as 10% potassium hydroxide, to the ester solution.[3]

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Acid:

-

If a solid precipitates, filter the mixture.

-

Dissolve the solid in water.

-

For decolorization, activated carbon can be added, and the solution refluxed, followed by filtration.

-

-

Acidification: Acidify the aqueous solution with a dilute acid (e.g., 10% hydrochloric acid) to precipitate the carboxylic acid.[3]

-

Purification:

-

Filter the precipitated solid.

-

Wash the solid with cold water.

-

Dry the purified this compound under a vacuum.[3]

-

Solid carboxylic acids can be effectively purified by recrystallization from appropriate solvents such as ethanol, aqueous ethanol, or toluene.[4]

General Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under a vacuum.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

¹H NMR Spectroscopy:

-

The acidic proton of the carboxylic acid group typically appears as a broad singlet in the downfield region of the spectrum, often above 10 ppm.[5]

-

The N-H proton of the indole ring also gives a characteristic signal.

-

The aromatic protons on the indole ring will show characteristic splitting patterns in the aromatic region (approximately 7-8.5 ppm).

¹³C NMR Spectroscopy:

-

The carbonyl carbon of the carboxylic acid is typically observed in the range of 160-180 ppm.[5]

-

The carbons of the indole ring will have distinct chemical shifts that can be assigned based on established data for indole derivatives.[6]

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.

-

N-H Stretch (Indole): A peak around 3400 cm⁻¹ is characteristic of the N-H bond in the indole ring.[7]

-

C=O Stretch (Carbonyl): A strong absorption band should appear between 1760 and 1690 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic rings.[7]

-

C-O Stretch: A band in the 1320-1210 cm⁻¹ region corresponds to the C-O single bond.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Sample Preparation and Analysis:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

The sample is then introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[8][9]

-

The analysis can be performed in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often effective.[10]

Expected Results:

-

The molecular ion peak corresponding to the exact mass of this compound (C₉H₇NO₂) should be observed.

-

Characteristic fragmentation patterns can provide further structural confirmation.

Application in Drug Discovery

Indole carboxylic acids are recognized as important scaffolds in drug discovery due to their diverse biological activities.[11] They can serve as starting materials for the synthesis of more complex molecules with therapeutic potential, such as anticancer or antiviral agents.[12][13][14][15]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

This workflow highlights the journey from a basic building block like this compound to a potential drug candidate through systematic chemical modification and biological evaluation. The carboxylic acid moiety provides a convenient handle for creating a diverse library of derivatives, for example, through amide bond formation with various amines.[12] These derivatives can then be screened for desired biological activities, and promising "hits" can be further optimized to improve their potency, selectivity, and pharmacokinetic properties.

References

- 1. 1H-Indole-7-carboxylic acid CAS#: 1670-83-3 [amp.chemicalbook.com]

- 2. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1H-Indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Indole-7-carboxylic acid, a pivotal heterocyclic compound. Due to its unique structural features, this indole derivative serves as a critical intermediate and building block in the synthesis of a wide range of functional molecules, particularly in the fields of pharmaceuticals and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its significant application as a scaffold in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

1H-Indole-7-carboxylic acid is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with a carboxylic acid group substituted at position 7 of the indole core.

Table 1: Chemical Identifiers for 1H-Indole-7-carboxylic acid

| Identifier | Value | Reference |

| CAS Number | 1670-83-3 | [1][2][3][4] |

| IUPAC Name | 1H-indole-7-carboxylic acid | [1][4] |

| Molecular Formula | C₉H₇NO₂ | [1][4] |

| Molecular Weight | 161.16 g/mol | [1][4] |

| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)NC=C2 | [1][4] |

| InChI Key | IPDOBVFESNNYEE-UHFFFAOYSA-N | [1][4] |

Table 2: Physicochemical Data for 1H-Indole-7-carboxylic acid

| Property | Value | Reference |

| Melting Point | 202 °C | [5] |

| Boiling Point | 419.6 ± 18.0 °C (Predicted) | [5] |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.55 ± 0.10 (Predicted) | [5] |

| Water Solubility | Soluble | [5] |

| Physical Form | White to gray or brown powder/crystal | [5] |

Table 3: Spectroscopic Data Summary

| Spectroscopy Type | Data Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry (MS) | Available |

| Infrared (IR) | Available |

Synthesis of 1H-Indole-7-carboxylic acid

The synthesis of 1H-Indole-7-carboxylic acid can be achieved through various synthetic routes. A common and effective strategy involves the formylation of a suitable indole precursor followed by oxidation. The following workflow and protocol describe a representative synthesis starting from 1H-indole.

This protocol provides a general methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

Step 1: Vilsmeier-Haack Formylation of 1H-Indole to 1H-Indole-7-carbaldehyde

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous N,N-Dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 1H-Indole in an appropriate anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent.

-

Workup: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1H-Indole-7-carbaldehyde, can be purified using column chromatography.

Step 2: Oxidation of 1H-Indole-7-carbaldehyde to 1H-Indole-7-carboxylic acid

-

Reaction Setup: Suspend the 1H-Indole-7-carbaldehyde obtained from Step 1 in a mixture of ethanol and water.

-

Oxidation: Add a solution of sodium hydroxide followed by the portion-wise addition of a suitable oxidizing agent, such as silver(I) oxide (Ag₂O). Stir the mixture at room temperature overnight.

-

Workup: Upon completion, filter the reaction mixture to remove inorganic salts.

-

Isolation: Acidify the filtrate with a dilute solution of hydrochloric acid (HCl) until a precipitate forms.

-

Purification: Collect the solid precipitate (1H-Indole-7-carboxylic acid) by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Application in Drug Discovery: Allosteric Inhibition of IGF-1R

1H-Indole-7-carboxylic acid is a valuable scaffold in medicinal chemistry. Its derivatives have been instrumental in the discovery of a novel class of allosteric inhibitors for the Insulin-like Growth Factor-1 Receptor (IGF-1R).[6][7]

The IGF-1R signaling pathway is a critical network that regulates cell proliferation, growth, and survival.[1] Its dysregulation is implicated in the progression of various cancers, making it an attractive therapeutic target.[2] The pathway is primarily activated by its ligand, IGF-1, which triggers two main downstream signaling cascades: the PI3K-Akt-mTOR pathway and the Ras-MAPK pathway.[2][3]

Allosteric inhibitors offer a promising strategy for achieving high selectivity, as they bind to less conserved regions of the kinase domain, distinct from the highly conserved ATP-binding site targeted by traditional kinase inhibitors. A derivative of 1H-Indole-7-carboxylic acid, specifically 3-Cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, was identified as a potent allosteric inhibitor with nanomolar biochemical activity against IGF-1R.[6]

References

- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. heraldopenaccess.us [heraldopenaccess.us]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Allosteric IGF-1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Indole-7-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Indole-7-carboxylic acid, a significant heterocyclic compound with applications in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. This document also includes detailed experimental protocols and a workflow diagram to facilitate the replication and interpretation of these critical analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, reveals distinct signals for the protons of the indole ring and the carboxylic acid group.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.9 | br s | - | COOH |

| ~11.5 | br s | - | N-H |

| ~7.9 | d | ~7.8 | H-4 |

| ~7.6 | t | ~3.0 | H-2 |

| ~7.5 | d | ~7.5 | H-6 |

| ~7.1 | t | ~7.7 | H-5 |

| ~6.6 | t | ~2.5 | H-3 |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and br (broad).

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O |

| ~135.0 | C-7a |

| ~128.5 | C-3a |

| ~127.0 | C-2 |

| ~125.0 | C-6 |

| ~122.0 | C-4 |

| ~120.5 | C-5 |

| ~118.0 | C-7 |

| ~102.0 | C-3 |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and indole moieties.

Table 3: Key FT-IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H | Stretching |

| ~3400 | N-H | Stretching |

| ~1680 | C=O | Stretching |

| ~1600, ~1450 | C=C | Aromatic Stretching |

| ~1300 | C-O | Stretching |

| ~750 | C-H | Aromatic Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 144 | [M - OH]⁺ |

| 116 | [M - COOH]⁺ or [M - H₂O - CO]⁺ |

| 89 | [116 - HCN]⁺ |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible spectroscopic data. The following are typical experimental protocols for the techniques described above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1]

-

Transfer the solution to a 5 mm NMR tube.[1]

-

Ensure the final sample height in the tube is around 4-5 cm.

Data Acquisition:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Spectral width: ~16 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more

-

Relaxation delay: 2 seconds

-

Proton decoupling is applied to simplify the spectrum.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal is clean before use.[2]

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.[2]

-

Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[2]

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Potassium Bromide (KBr) Pellet:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[2]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent pellet.[2]

-

Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[2]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. The sample can be heated to ensure volatilization.[3]

-

Bombard the gaseous molecules with a beam of electrons, typically with an energy of 70 eV.[3][4]

-

The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Quantum Chemical Studies of Indole-7-Carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of Indole-7-carboxylic acid. While direct, extensive quantum chemical studies on this specific molecule are not widely published, this document outlines the established computational and experimental protocols used for analogous indole derivatives. By leveraging data and methodologies from studies on related compounds, this guide serves as a robust framework for initiating and conducting in-depth research on this compound, a molecule of interest in medicinal chemistry and materials science.

Introduction to this compound

This compound (C₉H₇NO₂) is a heterocyclic compound featuring an indole ring system substituted with a carboxylic acid group at the 7-position.[1][2][3] The indole scaffold is a prominent feature in many biologically active compounds, and the carboxylic acid moiety can significantly influence its electronic properties, reactivity, and potential as a pharmacophore. Quantum chemical studies are essential for elucidating the molecular structure, spectroscopic properties, and electronic characteristics that govern its behavior and potential applications.

Molecular Information:

Computational Methodology: A Practical Protocol

The following protocol outlines a standard and effective methodology for the quantum chemical analysis of this compound, based on successful studies of similar molecules like 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid and other indole derivatives.[4][5]

Experimental Protocol: Computational Details

-

Software: Gaussian suite of programs (e.g., Gaussian 16) is a standard choice for these calculations. Visualization of results can be performed using software like GaussView, and Natural Bond Orbital (NBO) analysis is often conducted using the NBO 3.1 program implemented within Gaussian.

-

Methodology: Density Functional Theory (DFT) is the most common and reliable method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted choice that provides a good balance between accuracy and computational cost for organic molecules.[4]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended.[4] The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) are crucial for describing the geometry of bonds accurately.

-

Geometry Optimization: The molecular structure of this compound should be fully optimized in the gas phase without any symmetry constraints. A potential energy scan of the carboxylic acid group's dihedral angle is advisable to locate the global minimum energy conformer.[4] The optimization is confirmed by ensuring that no imaginary frequencies are present in the subsequent vibrational frequency calculation.

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This serves two purposes: to confirm the optimized structure is a true minimum on the potential energy surface and to allow for the assignment of experimental infrared (IR) and Raman spectra. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match experimental values.

-

Electronic Properties:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.[6]

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting sites of intermolecular interactions.

-

-

Solvent Effects: To simulate a more realistic biological environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from a comprehensive quantum chemical study of this compound. The values presented are illustrative and based on data from related indole carboxylic acids.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C=O | ~1.22 |

| C-O | ~1.35 | |

| O-H | ~0.97 | |

| N-H | ~1.01 | |

| C-C (indole) | 1.37 - 1.45 | |

| Bond Angles | O=C-O | ~123.0 |

| C-O-H | ~107.0 | |

| C-N-H | ~125.0 |

| Dihedral Angles | C-C-C=O | ~180.0 (for planar conformer) |

Table 2: Calculated Vibrational Frequencies (Illustrative, Scaled)

| Vibrational Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | ~3500 | ~3450-3550 | Carboxylic acid O-H |

| N-H stretch | ~3400 | ~3350-3450 | Indole N-H |

| C=O stretch | ~1720 | ~1680-1730 | Carboxylic acid C=O |

| C=C stretch (ring) | ~1600 | ~1580-1620 | Aromatic ring stretch |

| C-N stretch | ~1350 | ~1330-1380 | Indole C-N stretch |

| O-H bend | ~1250 | ~1210-1300 | In-plane O-H bend |

Table 3: Key Electronic and Quantum Chemical Descriptors

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity, stability |

| Dipole Moment | ~3.5 D | Molecular polarity |

| Ionization Potential | 6.5 eV | Energy to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

Visualizations: Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships in the quantum chemical study of this compound.

Caption: A typical workflow for the quantum chemical analysis of this compound.

Caption: HOMO-LUMO interactions in a potential drug-target binding scenario.

Caption: Logical relationship for correlating theoretical and experimental spectroscopic data.

Potential Applications in Drug Development

Quantum chemical studies provide critical insights that can accelerate drug discovery and development:

-

Pharmacophore Modeling: Understanding the 3D geometry and electronic properties of this compound helps in designing new molecules with improved binding affinity to biological targets.

-

Reactivity and Metabolism Prediction: MEP and HOMO-LUMO analysis can predict how the molecule might interact with metabolic enzymes, offering early insights into its pharmacokinetic profile.

-

Molecular Docking: The optimized geometry from DFT calculations provides a high-quality input structure for molecular docking simulations, which are used to predict the binding mode and affinity of a ligand to a protein receptor.[4] Studies on related molecules have successfully used this approach to identify potential inhibitors for targets like aromatase.[4]

Conclusion

This guide provides a foundational framework for conducting comprehensive quantum chemical studies on this compound. By applying the detailed DFT-based protocols, researchers can generate high-quality data on its structural, spectroscopic, and electronic properties. These theoretical insights, when correlated with experimental findings, are invaluable for understanding the fundamental nature of the molecule and for guiding its application in fields such as medicinal chemistry and materials science. The provided workflows and data structures serve as a practical starting point for new research endeavors in this area.

References

- 1. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational spectra, NMR and HOMO-LUMO analysis of 9-fluorenone-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: A Technical Guide to the Discovery and History of Indole-7-Carboxylic Acid

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, history, and key experimental data of Indole-7-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and known biological significance of this important heterocyclic compound.

Executive Summary

This compound, a substituted derivative of the indole bicyclic heterocycle, has emerged as a valuable building block in medicinal chemistry and organic synthesis. While the parent indole was first isolated in 1866, the specific history of its 7-carboxy derivative is intertwined with the development of synthetic methodologies for selectively functionalizing the indole nucleus. This guide traces the historical context of its synthesis, presents its physicochemical properties in a structured format, details relevant experimental protocols, and explores its biological implications.

Historical Context and Discovery

The direct historical account of the first synthesis of this compound is not prominently documented. Its history is closely linked to the broader development of synthetic methods for producing substituted indoles. One of the earliest and most versatile methods, the Fischer indole synthesis, was discovered by Emil Fischer in 1883.[1] While this method is powerful, achieving specific substitution at the 7-position can be challenging and often depends on the availability of appropriately substituted phenylhydrazine precursors.

A significant advancement for the synthesis of 7-substituted indoles was the development of the Bartoli indole synthesis. This reaction utilizes ortho-substituted nitroarenes and vinyl Grignard reagents to produce 7-substituted indoles, offering a more direct route to compounds like this compound.[2]

An early report from 1958 by Stanley M. Parmerter, A. Gilbert Cook, and William Dixon describes the synthesis of ethyl 7-nitroindole-2-carboxylate via the Fischer rearrangement of the corresponding o-nitrophenylhydrazone.[3] Subsequent hydrolysis and decarboxylation of this compound and its relatives provided access to various nitroindoles. While not this compound itself, this work represents a key step in accessing the 7-substituted indole core. The synthesis of this compound likely emerged from the application and refinement of such established indole synthetic strategies.

Physicochemical Properties

Quantitative data for this compound are summarized below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| CAS Number | 1670-83-3 | [4] |

| Appearance | Solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents like DMSO and methanol | |

| pKa | Not reported |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. A plausible synthetic route involves the oxidation of the corresponding 7-methylindole.

Synthesis of this compound from 7-Methylindole

This protocol is adapted from general oxidation procedures for converting methyl groups on aromatic rings to carboxylic acids.

Materials and Reagents:

-

7-Methylindole

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methylindole in a suitable solvent such as a mixture of pyridine and water.

-

Oxidation: Slowly add an aqueous solution of potassium permanganate to the stirred solution of 7-methylindole. The reaction is exothermic and should be controlled by the rate of addition.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct. Wash the filter cake with a small amount of hot water.

-

Isolation: Combine the filtrate and washings. Acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the this compound.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. The crude acid can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Below is a DOT script for a workflow diagram of this synthesis.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the carboxylic acid proton. The carbon NMR will show the corresponding signals for the carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as Electrospray Ionization (ESI) mass spectrometry.

-

Infrared (IR) Spectroscopy: The presence of the carboxylic acid and N-H functional groups can be confirmed by characteristic absorption bands in the IR spectrum.

-

Melting Point Analysis: The melting point of the purified product can be determined and compared to literature values if available.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound can be assessed by HPLC analysis.

Biological Significance and Signaling Pathways

While specific signaling pathways involving this compound are not extensively characterized in the literature, the broader class of indole carboxylic acids has shown significant biological activity. For instance, certain hydroxyindole carboxylic acids have been identified as inhibitors of receptor-type protein tyrosine phosphatase beta (RPTPβ), a potential target in angiogenesis.[5]

The proposed mechanism of action for these inhibitors involves the carboxylic acid moiety anchoring the inhibitor to the active site of the phosphatase. This interaction blocks the enzyme's ability to dephosphorylate its target substrates, thereby modulating downstream signaling pathways.

Below is a conceptual diagram illustrating the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway by a phosphatase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydroxyindole carboxylic acid-based inhibitors for receptor-type protein tyrosine protein phosphatase beta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Presence of Indole-7-Carboxylic Acid in Nature: A Technical Guide for Researchers

A comprehensive review of scientific literature and natural product databases reveals no definitive evidence for the natural occurrence of indole-7-carboxylic acid. While the indole scaffold is a ubiquitous and vital component of numerous naturally occurring bioactive compounds, the 7-carboxy isomer remains conspicuously absent from reported isolations from plant, fungal, bacterial, and marine sources. This technical guide provides an in-depth analysis of the current state of knowledge, focusing on naturally occurring indole carboxylic acid derivatives to offer a comparative context for researchers, scientists, and drug development professionals.

Natural Occurrence: A Tale of Isomeric Dominance

The vast majority of naturally occurring indole carboxylic acids are derivatives of indole-3-carboxylic acid . This isomer is a common metabolite derived from the degradation of the essential amino acid tryptophan by a multitude of organisms. In contrast, extensive searches of chemical and biological databases, as well as a thorough review of scientific literature, have not yielded any confirmed reports of this compound being isolated as a natural product.

While various indole alkaloids have been identified in marine sponges, fungi, and bacteria, these are typically complex structures where the indole nucleus is substituted at other positions, most commonly the 3-position.[1][2] The biosynthesis of indole alkaloids predominantly proceeds through enzymatic pathways that favor functionalization at the C2 and C3 positions of the indole ring.[3]

Biosynthesis: The Tryptophan-Centric Paradigm

The biosynthesis of indole-containing secondary metabolites almost universally originates from the amino acid L-tryptophan.[3] Microbial and plant metabolic pathways typically involve enzymes that act on the tryptophan side chain, leading to intermediates like indole-3-pyruvic acid and indole-3-acetaldehyde, which are precursors to indole-3-acetic acid and other indole-3-substituted derivatives.[4][5]

The enzymatic machinery for the direct carboxylation of the indole ring at the 7-position has not been described in any organism to date. This suggests that if this compound were to exist in nature, it would likely be the product of a novel and yet-to-be-discovered biosynthetic pathway.

Diagram of Tryptophan Metabolism to Indole-3-Carboxylic Acid:

References

- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan Metabolism and Gut Microbiota: A Novel Regulatory Axis Integrating the Microbiome, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan - Wikipedia [en.wikipedia.org]

Indole-7-Carboxylic Acid: A Versatile Scaffold in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Indole-7-carboxylic acid has emerged as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique structural motif, featuring a reactive carboxylic acid handle on the electron-rich indole core, provides a versatile platform for a wide array of chemical transformations. This technical guide explores the core reactivity and synthetic applications of this compound, offering a comprehensive overview of its utility in the development of novel therapeutics and other functional molecules.

Physicochemical Properties and Reactivity

This compound is a white to off-white crystalline solid with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1] The presence of both a carboxylic acid group and an N-H group on the indole ring allows for a diverse range of functionalization strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number | 1670-83-3 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 210-213 °C |

The reactivity of this compound is characterized by the interplay between the indole nucleus and the carboxylic acid functionality. The indole N-H is weakly acidic and can be deprotonated with a suitable base to facilitate N-alkylation or N-arylation. The carboxylic acid group can readily undergo esterification, amidation, and other standard transformations. The indole ring itself is susceptible to electrophilic substitution, although the position of substitution can be influenced by the directing effect of the C7-carboxylic acid group. Furthermore, the benzene portion of the indole ring can be functionalized through modern cross-coupling methodologies.

Key Synthetic Transformations

This compound serves as a versatile precursor for a variety of synthetic transformations, enabling the construction of diverse molecular architectures.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for derivatization, allowing for the introduction of a wide range of functional groups.

Esterification of this compound is a fundamental transformation, often employed to protect the carboxylic acid or to modulate the pharmacokinetic properties of a target molecule. The Fischer-Speier esterification is a common method used for this purpose.

Experimental Protocol: Fischer-Speier Esterification of this compound

-

Reactants: To a solution of 1H-indole-7-carboxylic acid (1.0 eq) in methanol, slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq) at 0 °C.[1]

-

Reaction Conditions: The reaction mixture is then heated to reflux for 20 hours.[1]

-

Work-up and Purification: After completion, the methanol is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, and the organic phase is washed with a saturated sodium carbonate solution and brine. The organic layer is dried and concentrated to yield methyl 1H-indole-7-carboxylate.[1]

Table 2: Representative Esterification of this compound

| Alcohol | Catalyst | Reaction Conditions | Yield | Reference |

| Methanol | H₂SO₄ | Reflux, 20 h | Not specified | [1] |

Amide bond formation is a critical reaction in drug discovery, and this compound can be readily coupled with a variety of amines using standard coupling reagents.

Experimental Protocol: Amide Coupling of this compound with Benzylamine

-

Activation: To a solution of 1H-indole-7-carboxylic acid (1.0 eq) in a suitable solvent such as DMF, add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.

-

Amine Addition: Add benzylamine (1.1 eq) to the activated carboxylic acid solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography to afford N-benzyl-1H-indole-7-carboxamide.

Table 3: Representative Amide Coupling of this compound

| Amine | Coupling Reagent | Base | Solvent | Yield |

| Benzylamine | HATU | DIPEA | DMF | High |

| 4-(aminomethyl)phenyl)methanesulfonamide | Not specified | Not specified | Not specified | 56%[2] |

N-Functionalization of the Indole Ring

The nitrogen atom of the indole ring offers another site for modification, which can significantly impact the biological activity of the resulting molecule.

N-alkylation is a common strategy to introduce alkyl groups onto the indole nitrogen. This is typically achieved by deprotonating the N-H with a base, followed by reaction with an alkyl halide.

Experimental Protocol: N-Alkylation of this compound with Methyl Iodide

-

Deprotonation: To a solution of this compound (1.0 eq) in a dry, aprotic solvent such as DMF, add a strong base like sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.

-

Alkylation: After stirring for a short period, add methyl iodide (1.2 eq) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by chromatography or recrystallization to yield 1-methyl-1H-indole-7-carboxylic acid.

Table 4: Representative N-Alkylation of this compound

| Alkyl Halide | Base | Solvent | Yield |

| Methyl Iodide | NaH | DMF | Good to high |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | Not specified |

C-C Bond Formation on the Indole Core

Modern cross-coupling reactions have enabled the direct functionalization of the indole core, providing access to a wide range of substituted derivatives. While reactions at the C2 and C3 positions are more common, methods for functionalizing the benzene ring have also been developed.

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between a halide and an organoboron species. For this compound, this typically involves prior halogenation of the indole ring. For instance, 7-bromoindole derivatives can be coupled with various aryl or heteroaryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Bromoindole Derivative

-

Reactants: To a reaction vessel under an inert atmosphere, add the 7-bromoindole derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like potassium carbonate (2.0-3.0 eq).[3]

-

Solvent: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.[3]

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80-120 °C and monitor the progress by TLC or LC-MS.[3]

-

Work-up and Purification: After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[3]

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. Similar to the Suzuki coupling, this reaction on the this compound scaffold would typically require a pre-installed halide at the desired position.

Experimental Protocol: Sonogashira Coupling of a 7-Iodoindole Derivative

-

Reactants: In a reaction flask under an inert atmosphere, combine the 7-iodoindole derivative (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine.

-

Solvent: Use a suitable degassed solvent like THF or DMF.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the starting materials are consumed.

-

Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed to remove the amine salt. The product is purified by chromatography.

Application in the Synthesis of Biologically Active Molecules

This compound and its derivatives are valuable precursors for the synthesis of a variety of biologically active compounds, including clinical drug candidates.

RIPK1 Inhibitors for Inflammatory Diseases

Receptor-Interacting Protein Kinase 1 (RIPK1) has been identified as a key mediator of inflammation and cell death, making it an attractive therapeutic target for a range of inflammatory diseases. Small molecule inhibitors of RIPK1 have shown promise in preclinical and clinical studies. One such inhibitor, GSK2982772, is a first-in-class, selective RIPK1 kinase inhibitor that has been evaluated in clinical trials for psoriasis, rheumatoid arthritis, and ulcerative colitis.[4][5] The core structure of many RIPK1 inhibitors features a substituted indole or a related heterocyclic scaffold, highlighting the importance of indole building blocks in this area of drug discovery. While the direct synthesis of GSK2982772 from this compound is not explicitly detailed in the available literature, the general synthetic strategies for related complex heterocyclic systems often rely on functionalized indole precursors.

RIPK1 Signaling Pathway and Inhibition

RIPK1 plays a crucial role in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed that can lead to either cell survival and inflammation via NF-κB activation or to programmed cell death through apoptosis or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis that is highly inflammatory.

Caption: RIPK1 signaling pathway and the inhibitory action of GSK2982772.

Workflow for the Synthesis of a Hypothetical RIPK1 Inhibitor Core

The following workflow illustrates a general strategy for constructing a complex heterocyclic system that could serve as a core for a RIPK1 inhibitor, starting from this compound.

Caption: General synthetic workflow for elaborating this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a multitude of synthetic manipulations, providing access to a rich diversity of complex molecular structures. The strategic application of both classical and modern synthetic methodologies to this scaffold has proven to be a fruitful approach in the discovery and development of new therapeutic agents. As research into novel chemical entities continues, the importance of this compound as a key starting material is poised to grow, further solidifying its role in the advancement of medicinal chemistry and materials science.

References

- 1. Methyl 1H-indole-7-carboxylate | 93247-78-0 [chemicalbook.com]

- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Indole-7-Carboxyl Group: A Technical Guide to its Reactivity and Synthetic Utility

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Functionalization of the Carboxyl Group at the Indole-7 Position.

This whitepaper provides an in-depth analysis of the chemical reactivity of the carboxyl group located at the 7-position of the indole scaffold, a crucial pharmacophore in modern drug discovery. This guide offers detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways to empower researchers in the fields of medicinal chemistry and drug development.

Executive Summary

The indole nucleus is a privileged structural motif found in a vast array of biologically active compounds. While much attention has been focused on the functionalization of the C2 and C3 positions, the benzene portion of the indole ring, particularly the C7 position, offers unique opportunities for structural modification to fine-tune pharmacological properties. This guide specifically elucidates the reactivity of the carboxyl group at the C7 position, a key functional handle for derivatization. We will explore its conversion into esters and amides, provide detailed experimental procedures, and discuss its involvement in significant biological signaling pathways.

Reactivity of the Indole-7-Carboxyl Group

The carboxyl group at the C7 position of the indole ring exhibits typical reactivity for an aromatic carboxylic acid, readily undergoing transformations such as esterification and amidation. However, its reactivity is influenced by the electronic properties of the bicyclic indole system. The indole ring is an electron-rich heterocycle, which can influence the acidity of the carboxylic acid and the reactivity of its derivatives.

Direct functionalization of the C7 position of an unsubstituted indole can be challenging due to the intrinsic reactivity of the pyrrole ring, which favors electrophilic substitution at the C3 and C2 positions.[1] Therefore, derivatization of the C7-carboxyl group is often a key step in the synthesis of more complex indole-containing molecules. Strategies involving directing groups have been developed to facilitate functionalization at the C7 position.[2][3][4]

Key Reactions and Experimental Protocols

The conversion of the indole-7-carboxyl group into esters and amides is fundamental for generating diverse chemical libraries for drug discovery.

Esterification

Fischer-Speier esterification is a classical and effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5][6] This method is applicable to indole-7-carboxylic acid.

Experimental Protocol: Fischer-Speier Esterification of this compound

This protocol is adapted from a general procedure for the esterification of indole-3-carboxylic acid and is applicable to this compound.[7]

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add this compound (1.0 equivalent).

-

Add a magnetic stir bar.

-

In a fume hood, add an excess of anhydrous alcohol (e.g., methanol, ethanol) to serve as both reactant and solvent.

-

Stir the mixture to dissolve the carboxylic acid.

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). Caution: The addition is exothermic.[7]

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to a gentle reflux (the boiling point of the alcohol).

-

Continue refluxing with constant stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

-

Work-up and Purification:

-

After completion, cool the mixture to room temperature.

-

Pour the cooled mixture into ice-cold water, which may cause the ester to precipitate.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: CO₂ evolution will occur.[7]

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure indole-7-carboxylate ester.

-

Amidation

Amide bond formation is a cornerstone of medicinal chemistry. The carboxyl group of this compound can be activated by various coupling agents to facilitate its reaction with a wide range of amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for this purpose.

Experimental Protocol: HATU-Mediated Amidation of this compound

This is a general and robust protocol for the synthesis of indole-7-carboxamides.

-

Reaction Setup:

-

Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add HATU (1.1 - 1.5 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.0 - 1.2 equivalents) to the reaction mixture.

-

-

Reaction Execution:

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

-

Work-up and Purification:

-

Pour the reaction mixture into water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure indole-7-carboxamide.

-

Data Presentation: Reactivity and Biological Activity

The following tables summarize quantitative data for the synthesis and biological evaluation of this compound derivatives.

Table 1: Synthesis of Indole-7-Carboxamides via Larock Indole Synthesis *

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-Phenyl-1H-indole-7-carboxamide | 75-85 |

| 2 | 1-Hexyne | 2-Butyl-1H-indole-7-carboxamide | 70-80 |

| 3 | Diphenylacetylene | 2,3-Diphenyl-1H-indole-7-carboxamide | 80-90 |

*Yields are hypothetical but based on typical outcomes for the Larock indole synthesis.

Table 2: Biological Activity of Indole-based HIV-1 Integrase Inhibitors [8]

| Compound | Modification | IC₅₀ (µM) |

| 1 | Indole-2-carboxylic acid (parent) | 32.37 |

| 17a | C6-halogenated benzene ring | 3.11 |

Role in Signaling Pathways and Drug Development

Derivatives of this compound are being investigated for their potential to modulate key signaling pathways implicated in various diseases.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Aberrant STING activation is linked to a number of inflammatory and autoimmune diseases. Novel indole derivatives are being designed as inhibitors of the STING pathway, representing a promising therapeutic strategy.[4] These inhibitors often work by covalently modifying cysteine residues on the STING protein, thereby blocking its downstream signaling.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Indole derivatives have been shown to modulate this pathway, often by inhibiting the phosphorylation of key components like the p65 subunit, thereby preventing its translocation to the nucleus and subsequent transactivation of pro-inflammatory genes.[8]

Conclusion

The carboxyl group at the 7-position of the indole ring is a versatile functional group that provides a gateway to a wide array of novel chemical entities. Standard organic transformations, such as esterification and amidation, can be readily applied to generate libraries of compounds for biological screening. The strategic modification of this position has already shown promise in the development of inhibitors for critical signaling pathways involved in inflammation and viral infections. This technical guide provides the necessary foundational knowledge and practical protocols to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

An In-depth Technical Guide on the Electronic Properties of the Indole Nucleus in Indole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the indole nucleus in indole-7-carboxylic acid. The strategic placement of the carboxylic acid group at the 7-position significantly influences the electron density distribution, spectroscopic behavior, and reactivity of the indole core, making it a molecule of interest in medicinal chemistry and materials science. This document details the theoretical and experimental characterization of these properties, offering valuable data and methodologies for researchers in the field.

Core Electronic and Physicochemical Properties

The electronic nature of the indole ring is characterized by a π-electron-rich system, making it susceptible to electrophilic substitution, primarily at the C3 position. However, the introduction of a carboxylic acid group, an electron-withdrawing substituent, at the C7 position of the benzene ring modulates this reactivity. This substitution influences the overall electron density distribution across both the pyrrole and benzene moieties of the indole nucleus.

| Property | Value | Source |

| Predicted pKa | 4.55 ± 0.10 | [1] |

| Molecular Weight | 161.16 g/mol | [2] |

| Melting Point | 202 °C | [1] |

| Water Solubility | Soluble | [1] |

Table 1: Physicochemical Properties of this compound. This table summarizes key physicochemical parameters of this compound, providing a foundational understanding of its general characteristics.

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the electronic structure and properties of molecules. For this compound, NMR, UV-Vis, and fluorescence spectroscopy provide critical insights into the arrangement and behavior of its electrons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical environment of atomic nuclei. The ¹H and ¹³C NMR spectra of this compound reveal the influence of the carboxylic acid group on the electron density of the indole ring.

¹H NMR Spectrum: The proton NMR spectrum of this compound shows distinct signals for the protons on the indole nucleus. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group. A publicly available ¹H NMR spectrum provides the basis for the following assignments.[3]

| Proton | Chemical Shift (ppm) | Multiplicity |

| H1 (N-H) | ~11.0 | br s |

| H3 | ~7.3 | t |

| H2 | ~6.6 | t |

| H4 | ~7.9 | d |

| H5 | ~7.2 | t |

| H6 | ~7.8 | d |

Table 2: ¹H NMR Chemical Shift Assignments for this compound. This table details the assigned chemical shifts and multiplicities of the protons in this compound, offering a guide for spectral interpretation.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 170-180 |

| C7 | 125-135 |

| C7a | 135-140 |

| C3a | 125-130 |

| C4 | 120-125 |

| C5 | 120-125 |

| C6 | 120-125 |

| C2 | 120-125 |

| C3 | 100-105 |

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound. This table provides estimated chemical shift ranges for the carbon atoms in this compound based on known data for similar structures, serving as a preliminary guide for spectral analysis.

UV-Visible and Fluorescence Spectroscopy

The UV-Vis absorption and fluorescence emission spectra of indole and its derivatives are sensitive to substituent effects and the solvent environment.[7][8] The carboxylic acid group at the 7-position is expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted indole due to the extension of the conjugated π-system.

While specific experimental spectra for this compound were not found in the initial searches, data for related indole derivatives suggest the following expected properties:

| Parameter | Expected Value/Range |

| Absorption Maximum (λ_max) | 280 - 300 nm |

| Emission Maximum (λ_em) | 350 - 380 nm |

| Stokes Shift | 70 - 80 nm |

| Quantum Yield (Φ_F) | Moderate |

Table 4: Expected Photophysical Properties of this compound. This table outlines the anticipated photophysical parameters for this compound based on trends observed in related indole derivatives, providing a predictive framework for its spectroscopic behavior.

Reactivity and Intermolecular Interactions

The electronic properties of the indole nucleus in this compound dictate its chemical reactivity and the nature of its intermolecular interactions.

Electrophilic and Nucleophilic Reactivity

The indole ring is inherently nucleophilic, with the C3 position being the most reactive site for electrophilic attack.[9] The electron-withdrawing carboxylic acid group at C7 will decrease the overall electron density of the ring system, thereby reducing its nucleophilicity compared to indole. However, electrophilic substitution is still expected to preferentially occur at the C3 position. The carboxylic acid group itself can act as a site for nucleophilic attack, particularly after deprotonation.

Hydrogen Bonding and π-π Stacking

The presence of both a hydrogen bond donor (N-H of the indole) and a hydrogen bond donor/acceptor (carboxylic acid group) allows for the formation of intricate hydrogen bonding networks in the solid state and in solution.[10] These interactions play a crucial role in the crystal packing and solubility of the molecule. Furthermore, the aromatic indole nucleus can participate in π-π stacking interactions with other aromatic systems, which is a significant factor in its binding to biological macromolecules.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Synthesis of this compound

A common synthetic route to 7-substituted indoles is the Bartoli indole synthesis, which involves the reaction of an ortho-substituted nitrobenzene with vinyl magnesium bromide.[12]

Workflow for Bartoli Indole Synthesis

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Gently vortex or sonicate to ensure complete dissolution.

¹H and ¹³C NMR Acquisition:

-

Instrument: 400 or 500 MHz NMR spectrometer.

-

Locking and Shimming: Lock on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Use a standard single-pulse sequence. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Use a standard proton-decoupled single-pulse sequence with NOE. Key parameters include a spectral width of ~220 ppm and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei. A sufficient number of scans is crucial for obtaining a good signal-to-noise ratio.

Workflow for NMR Spectroscopy

UV-Vis Absorption Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of around 0.1 mM for absorbance measurements.

Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum from approximately 200 to 400 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference.

Fluorescence Spectroscopy

Sample Preparation:

-

Further dilute the stock solution prepared for UV-Vis measurements to a concentration of about 0.01 mM to avoid inner filter effects.

Data Acquisition:

-

Instrument: A spectrofluorometer.

-

Excitation: Excite the sample at its absorption maximum (determined from the UV-Vis spectrum).

-

Emission: Record the fluorescence emission spectrum over a wavelength range significantly red-shifted from the excitation wavelength (e.g., 300 to 500 nm).

-

Quantum Yield Measurement: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield (Φ_s) of the sample is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.

Logical Relationship for Quantum Yield Determination

Conclusion